3-(Chloromethyl)furan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

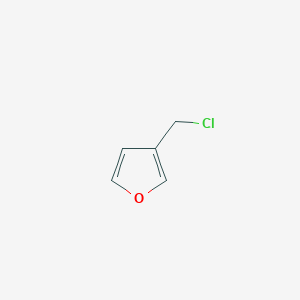

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECUIJXZKLGURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456040 | |

| Record name | 3-(chloromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14497-29-1 | |

| Record name | 3-(chloromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Chloromethyl)furan chemical properties and structure

An In-Depth Technical Guide to 3-(Chloromethyl)furan: Properties, Synthesis, and Applications

Introduction

This compound is a substituted furan, a class of five-membered aromatic heterocycles containing an oxygen atom. The furan ring is a prevalent scaffold in a multitude of pharmacologically active compounds and natural products.[1] Its unique electronic and steric properties, often serving as a bioisostere for phenyl rings, make it a valuable component in modern drug discovery and development.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis, reactivity, and applications for researchers, chemists, and professionals in drug development.

Part 1: Molecular Structure and Physicochemical Properties

The structural foundation of this compound consists of a furan ring substituted at the 3-position with a chloromethyl group. This combination imparts a dual reactivity to the molecule, which is central to its synthetic utility.

Caption: 2D Structure of this compound

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 14497-29-1 | [2][3][4] |

| Molecular Formula | C₅H₅ClO | [2][3][4] |

| SMILES | C1=COC=C1CCl | [2] |

| InChI | InChI=1S/C5H5ClO/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 |[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 116.55 g/mol | [3][4] |

| Appearance | Light-yellow clear liquid or solid | [4] |

| Melting Point | 43-44 °C | [4] |

| Boiling Point | 133.4 °C at 760 mmHg | [5] |

| Density | 1.166 g/cm³ | [5] |

| Flash Point | 34.5 °C | [4][5] |

| Refractive Index | 1.479 |[5] |

Part 2: Spectroscopic Profile (Predicted)

Definitive structural confirmation relies on spectroscopic analysis. While specific experimental spectra for this compound are not widely published, its profile can be accurately predicted based on established principles of spectroscopy and data from analogous furan compounds.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals. The protons on the furan ring at positions 2, 4, and 5 will appear in the aromatic region (typically δ 6.0-7.5 ppm).[6] The CH₂ group, being adjacent to both an electronegative chlorine atom and the furan ring, is predicted to resonate in the δ 4.5-5.0 ppm range.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display four signals corresponding to the unique carbon environments. The two CH carbons of the furan ring (C2, C5, and C4) will have distinct shifts, as will the substituted C3 carbon.[6] The chloromethyl carbon (CH₂Cl) is expected to appear further upfield.

-

Infrared (IR) Spectroscopy : Key absorption bands anticipated in the IR spectrum include C-H stretching from the aromatic ring (~3100 cm⁻¹), C-O-C stretching of the furan ether linkage, C=C stretching of the aromatic ring (~1500-1600 cm⁻¹), and a characteristic C-Cl stretching vibration in the fingerprint region (typically 600-800 cm⁻¹).[7]

-

Mass Spectrometry : The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 116. A characteristic feature will be the (M+2)⁺ peak at m/z 118, with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Part 3: Synthesis and Purification

The most direct and common laboratory synthesis of this compound involves the chlorination of 3-furanmethanol. This procedure leverages readily available starting materials and a straightforward reaction mechanism.

Primary Synthetic Route: From 3-Furanmethanol A widely used method is the reaction of 3-furanmethanol with thionyl chloride (SOCl₂) in a suitable solvent like dichloromethane (DCM).[8]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

-

Preparation : A solution of 3-furanmethanol (1.0 eq.) is prepared in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling : The reaction vessel is cooled to 0 °C using an ice bath to control the initial exothermic reaction.

-

Reagent Addition : Thionyl chloride (SOCl₂, ~2.0 eq.) is added dropwise to the stirred solution. The dropwise addition is crucial to manage heat evolution and prevent side reactions.

-

Reaction : After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for approximately one hour to ensure the reaction goes to completion.[8]

-

Work-up : The reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride, yielding the crude this compound product, often as a brown oil.[8]

Purification: Given its boiling point, the crude product can be purified by vacuum distillation. Alternatively, for smaller scales or to remove non-volatile impurities, column chromatography on silica gel may be employed.

Part 4: Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, with reactivity centered on the chloromethyl group and the furan ring. This dual nature makes it a versatile intermediate in organic synthesis.

-

Nucleophilic Substitution : The primary reactive site is the benzylic-like chloromethyl group. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides) via an Sₙ2 mechanism. This allows for the straightforward introduction of diverse functional groups at the 3-position of the furan ring.

-

Electrophilic Aromatic Substitution : The furan ring is electron-rich and highly reactive towards electrophiles, significantly more so than benzene.[6] Electrophilic attack occurs preferentially at the C2 and C5 positions, which are ortho and para to the oxygen atom.[6][9] The 3-(chloromethyl) substituent is weakly deactivating but directs incoming electrophiles to these positions.

-

Rearrangement Reactions : Research on the analogous 2-(chloromethyl)furan has shown that under certain conditions with nucleophiles like potassium cyanide, attack can occur at the C5 position of the furan ring, leading to a rearranged product.[10] This highlights the complex reactivity profile of chloromethyl-substituted furans, particularly in protic solvents, and is a key consideration for reaction design.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | C5H5ClO | CID 11126228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 14497-29-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound 14497-29-1, Information for this compound 14497-29-1, Suppliers of this compound 14497-29-1 [chemnet.com]

- 6. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. oled-intermediates.com [oled-intermediates.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 3-(Chloromethyl)furan (CAS: 14497-29-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Furan Moiety

The furan ring is a fundamental five-membered aromatic heterocycle that serves as a crucial structural component in a multitude of pharmacologically active compounds. Its utility as a bioisostere for phenyl groups allows for modification of steric and electronic properties, which can enhance metabolic stability, drug-receptor interactions, and overall bioavailability. Furan derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] 3-(Chloromethyl)furan, in particular, is a versatile intermediate, primed for nucleophilic substitution reactions to introduce the furan moiety into larger, more complex molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 14497-29-1 | [3][4][5] |

| Molecular Formula | C5H5ClO | [4][5][6] |

| Molecular Weight | 116.55 g/mol | [4][6] |

| Appearance | Light-color to yellow clear liquid or solid | [4][5] |

| Melting Point | 43-44 °C | [4] |

| Boiling Point | ~140.5 °C (rough estimate) | [4] |

| Density | ~1.09 g/cm³ (rough estimate) | [4] |

| Flash Point | ~34.5 °C | [4] |

| XLogP3 | 1.6 | [4][6] |

These properties indicate that this compound is a relatively volatile compound that may exist as a low-melting solid or a liquid at or near room temperature. Its moderate lipophilicity, as suggested by the XLogP3 value, is a key characteristic influencing its solubility and behavior in biphasic reaction systems.

Synthesis and Purification

While multiple synthetic routes to chloromethylated furans exist, a common conceptual pathway involves the chlorination of the corresponding alcohol, 3-furanmethanol. This transformation is a cornerstone of functional group interconversion in organic synthesis.

Caption: General synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (Illustrative)

The following protocol is a generalized procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize acidic byproducts (e.g., HCl, SO₂). The entire apparatus should be dried to prevent hydrolysis of the chlorinating agent.

-

Reagent Addition: Charge the flask with 3-furanmethanol dissolved in an appropriate anhydrous solvent (e.g., diethyl ether, dichloromethane). Cool the solution in an ice bath.

-

Chlorination: Add a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), dropwise from the dropping funnel. The choice of chlorinating agent is critical; thionyl chloride is often preferred for its gaseous byproducts which are easily removed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize excess acid. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization: A Self-Validating System

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system to confirm the identity and purity of the compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for determining the connectivity of protons within a molecule. For this compound, the expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit the following key signals:

-

Furan Ring Protons: The furan ring has three protons. The proton at the C2 position, the proton at the C5 position, and the proton at the C4 position will each produce distinct signals. Based on typical furan chemical shifts, these are expected in the aromatic region, generally between δ 6.0 and 7.5 ppm.[7][8][9] The coupling patterns (e.g., doublets, triplets, or more complex multiplets) will reveal the connectivity between these protons.

-

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and will appear as a singlet. Due to the electronegativity of the adjacent chlorine atom, this signal will be downfield from typical alkyl protons, likely in the range of δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The expected ¹³C NMR spectrum for this compound would show five distinct signals:

-

Furan Ring Carbons: Four signals corresponding to the four unique carbon atoms of the furan ring. The chemical shifts will be in the aromatic region, typically between δ 100 and 150 ppm.

-

Chloromethyl Carbon (-CH₂Cl): One signal for the carbon of the chloromethyl group. This signal will be in the aliphatic region but shifted downfield due to the attached chlorine, likely appearing between δ 35 and 45 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (furan ring) | ~3100-3150 | Aromatic C-H stretch |

| C-H (chloromethyl) | ~2850-3000 | Aliphatic C-H stretch |

| C=C (furan ring) | ~1500-1600 | Aromatic C=C stretch |

| C-O-C (furan ring) | ~1000-1300 | Ether C-O stretch |

| C-Cl | ~600-800 | Carbon-chlorine stretch |

The presence of these characteristic peaks provides strong evidence for the furan ring and the chloromethyl group.[10][11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (116.55 g/mol ).[6] A key feature will be the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the molecular ion will appear as two peaks: one for [C₅H₅³⁵ClO]⁺ and another, approximately one-third the intensity, at M+2 for [C₅H₅³⁷ClO]⁺.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a chlorine atom to give a fragment at m/z 81 (the furfuryl cation) or the loss of the entire chloromethyl group.

Caption: Integrated spectroscopic characterization workflow.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3] Its chloromethyl group is a reactive handle for introducing the 3-furyl-methyl moiety into a target structure. This is particularly relevant in the development of novel therapeutics where the furan ring can act as a bioisosteric replacement for other aromatic systems to modulate pharmacological properties.[14] The incorporation of chlorine can also influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[15]

Safety and Handling

As with any reactive chemical, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][16]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[18] If inhaled, move to fresh air.[18]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[16][17][18]

Conclusion

This compound (CAS: 14497-29-1) is a versatile and reactive intermediate with significant potential in organic synthesis and medicinal chemistry. A comprehensive understanding of its properties, synthesis, and characterization is crucial for its effective and safe utilization in the laboratory. The integrated analytical approach outlined in this guide provides a robust framework for confirming the identity and purity of this important building block, thereby ensuring the reliability of subsequent synthetic transformations in the pursuit of novel therapeutic agents.

References

-

ACS Publications. Efficient Synthesis of 3-Chloromethyl-2(5H)-furanones and 3-Chloromethyl- 5,6-dihydropyran-2-ones via the PdCl2-Catalyzed Chlorocyclocarbonylation of 2,3- or 3,4-Allenols. The Journal of Organic Chemistry. [Link]

-

King-Pharm. 14497-29-1 this compound. [Link]

-

PubChem. This compound | C5H5ClO | CID 11126228. National Institutes of Health. [Link]

-

NIST WebBook. Tetrahydrofuran, 3-chloro-2-[2-chloro-1-(chloromethyl)ethyloxy]. [Link]

-

MDPI. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. [Link]

- Google Patents. Synthesis of alkylfurans - WO2015031753A1.

-

PubChem. 5-Chloromethylfurfural | C6H5ClO2 | CID 74191. National Institutes of Health. [Link]

-

MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]

-

NIST WebBook. Furan. National Institute of Standards and Technology. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

Preprints.org. Pharmacological activity of furan derivatives. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

PubMed. Furans, thiophenes and related heterocycles in drug discovery. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). [Link]

-

NIST WebBook. Furan. National Institute of Standards and Technology. [Link]

-

University of Dayton. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link]

Sources

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 14497-29-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 14497-29-1 this compound [chemsigma.com]

- 6. This compound | C5H5ClO | CID 11126228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) [hmdb.ca]

- 9. 3-Methylfuran(930-27-8) 1H NMR spectrum [chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Furan [webbook.nist.gov]

- 12. ecommons.udayton.edu [ecommons.udayton.edu]

- 13. Furan(110-00-9) IR Spectrum [m.chemicalbook.com]

- 14. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Data of 3-(Chloromethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 3-(chloromethyl)furan, a key heterocyclic compound with applications in organic synthesis and pharmaceutical development. Understanding the spectral characteristics of this molecule is fundamental to its identification, purity assessment, and the elucidation of its reaction pathways. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering expert interpretation and detailed experimental protocols.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₅ClO) possesses a furan ring substituted at the 3-position with a chloromethyl group. This structure gives rise to a unique spectroscopic fingerprint, which is invaluable for its characterization.

C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; O1 [label="O", pos="-0.87,-0.5!"]; C3 [label="C", pos="0,-1!"]; C4 [label="C", pos="0.87,-0.5!"]; C5 [label="CH2Cl", pos="1.74,0!"];

C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- C1; C1 -- C5; }

Caption: Molecular Structure of this compound.

The following sections will dissect the NMR, IR, and MS data, providing a thorough understanding of how the molecular structure correlates with the observed spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan ring and the chloromethyl group. The electronegativity of the oxygen and chlorine atoms, as well as the aromaticity of the furan ring, influences the chemical shifts of these protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | ~7.4 | Singlet |

| H4 | ~6.4 | Singlet |

| H5 | ~7.5 | Singlet |

| -CH₂Cl | ~4.5 | Singlet |

Interpretation of the ¹H NMR Spectrum:

The protons on the furan ring (H2, H4, and H5) will appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The exact chemical shifts are influenced by the electron-donating effect of the oxygen atom and the electron-withdrawing effect of the chloromethyl group. The protons of the chloromethyl group (-CH₂Cl) are expected to be deshielded due to the adjacent electronegative chlorine atom, resulting in a downfield shift to around 4.5 ppm. The absence of adjacent protons for each signal would lead to all peaks appearing as singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~143 |

| C3 | ~125 |

| C4 | ~111 |

| C5 | ~140 |

| -CH₂Cl | ~37 |

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms of the furan ring will resonate in the downfield region of the spectrum due to their sp² hybridization and the influence of the electronegative oxygen atom. The carbon atom bonded to the chloromethyl group (C3) will be influenced by the substituent. The carbon of the chloromethyl group (-CH₂Cl) will appear in the upfield region, with its chemical shift influenced by the attached chlorine atom.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; Dissolve [label="Dissolve Sample\nin CDCl3"]; AddTMS [label="Add TMS\n(Internal Standard)"]; Dissolve -> AddTMS; }

subgraph "cluster_Acquisition" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; H1_NMR [label="¹H NMR Acquisition"]; C13_NMR [label="¹³C NMR Acquisition"]; }

subgraph "cluster_Processing" { label="Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; FT [label="Fourier Transform"]; Phase [label="Phase Correction"]; Baseline [label="Baseline Correction"]; Reference [label="Referencing"]; FT -> Phase -> Baseline -> Reference; }

AddTMS -> H1_NMR; AddTMS -> C13_NMR; H1_NMR -> FT; C13_NMR -> FT; }

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the furan ring and the C-Cl bond.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100 | C-H stretch | Furan ring |

| ~1600, ~1500, ~1400 | C=C stretch | Furan ring |

| ~1250-1000 | C-O-C stretch | Furan ring |

| ~875 | C-H out-of-plane bend | Furan ring |

| ~740 | C-Cl stretch | Chloromethyl group |

Interpretation of the IR Spectrum:

-

Furan Ring Vibrations: The aromatic C-H stretching vibrations of the furan ring are expected to appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the furan ring will be observed in the 1600-1400 cm⁻¹ region. The strong C-O-C stretching band is a key indicator of the furan moiety. The out-of-plane C-H bending vibration is also a useful diagnostic peak for substituted furans.

-

C-Cl Vibration: The stretching vibration of the carbon-chlorine bond in the chloromethyl group will give rise to a characteristic absorption in the fingerprint region, typically around 740 cm⁻¹.

Experimental Protocol for IR Data Acquisition

The following is a standard procedure for obtaining the IR spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform).

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Fragmentation Pathway |

| 116/118 | [M]⁺ | Molecular ion |

| 81 | [M - Cl]⁺ | Loss of a chlorine radical |

| 53 | [C₄H₅]⁺ | Loss of CO from the [M - Cl]⁺ ion |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: Due to the presence of chlorine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) with a characteristic isotopic abundance ratio of approximately 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes. The nominal molecular weight is 116 g/mol .[1]

-

Fragmentation Pattern: The most likely initial fragmentation is the loss of a chlorine radical to form a stable furfuryl cation at m/z 81. This fragment can then undergo further fragmentation, such as the loss of a carbon monoxide (CO) molecule, to produce an ion at m/z 53.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following protocol describes a general method for obtaining the mass spectrum of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) or a direct insertion probe.

-

Ionization: Use a suitable ionization technique, most commonly Electron Ionization (EI) for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

subgraph "cluster_Fragmentation" { label="Mass Spectrometry Fragmentation Pathway"; style=filled; color="#F1F3F4"; node [fillcolor="#4285F4"];

} }

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous identification and structural confirmation. The detailed experimental protocols provided herein serve as a practical resource for researchers, enabling them to acquire high-quality spectroscopic data for this and similar compounds. The causality behind the observed spectral features is deeply rooted in the molecular structure, and a thorough understanding of these principles is essential for professionals in the fields of chemical synthesis and drug development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11126228, this compound. [Link]. Accessed: Jan 12, 2026.

Sources

3-(Chloromethyl)furan stability and degradation pathways

An In-Depth Technical Guide to the Stability and Degradation Pathways of 3-(Chloromethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for its role as a versatile synthetic intermediate.[1][2] However, the very feature that makes it synthetically useful—the reactive chloromethyl group—also renders it inherently unstable and susceptible to degradation. This guide provides a comprehensive analysis of the stability profile and degradation pathways of this compound. We will explore its reactivity under various stress conditions, elucidate the primary degradation mechanisms, and offer field-proven experimental protocols for its stability assessment. A thorough understanding of these characteristics is paramount for ensuring the integrity, safety, and efficacy of research and development programs that utilize this compound.

Introduction: The Double-Edged Sword of Reactivity

This compound, with the chemical formula C₅H₅ClO, is a furan ring substituted at the 3-position with a chloromethyl group.[3] Furan and its derivatives are prominent scaffolds in numerous biologically active compounds and approved pharmaceuticals.[4][5] The chloromethyl group serves as a potent electrophilic handle, allowing for the facile introduction of the furan moiety into larger molecular architectures through reactions with a wide range of nucleophiles.[6]

However, this high reactivity necessitates careful consideration of the compound's stability. Undesired degradation can lead to loss of starting material, formation of impurities that complicate synthesis and purification, and, most critically in a pharmaceutical context, the generation of potentially toxic degradants.[7] This guide is designed to equip researchers with the foundational knowledge required to anticipate, control, and analyze the stability of this compound, thereby ensuring the robustness and reproducibility of their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClO | PubChem[3] |

| Molecular Weight | 116.54 g/mol | PubChem[3] |

| Appearance | Light-color to yellow clear liquid or solid | ChemicalBook[8] |

| Boiling Point | 133.4 °C at 760 mmHg (Predicted) | ChemicalBook[8] |

| Density | 1.166 g/cm³ (Predicted) | ChemicalBook[8] |

| CAS Number | 14497-29-1 | PubChem[3] |

Chemical Stability Profile

The stability of this compound is primarily dictated by the lability of the carbon-chlorine bond. Its reactivity is analogous to that of benzylic or allylic halides, where the leaving group (chloride) departure is stabilized by resonance. In this case, the furan ring's oxygen atom can stabilize the resulting carbocation through its lone-pair electrons.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for this compound. The molecule is susceptible to degradation across the full pH spectrum (acidic, neutral, and basic conditions).

-

Mechanism : The primary mechanism is nucleophilic substitution, where water or hydroxide ions act as the nucleophile, displacing the chloride ion to form 3-(hydroxymethyl)furan. The reaction can proceed through an Sₙ1-like mechanism, facilitated by the furan ring's ability to stabilize the intermediate carbocation, or a direct Sₙ2 displacement.

-

pH Influence : The rate of hydrolysis is significantly influenced by pH. It is generally accelerated under both basic conditions (due to the higher concentration of the strong nucleophile, OH⁻) and potentially acidic conditions (where protonation of the furan oxygen could in some cases influence reactivity, though direct nucleophilic attack is the dominant concern).

Thermal Stability

Exposure to elevated temperatures can induce thermal decomposition. While specific data for this compound is limited, studies on related substituted furans show that thermal degradation can lead to complex reaction cascades.[9]

-

Potential Pathways :

-

Elimination : Loss of HCl to form a reactive exocyclic methylene furan intermediate.

-

Radical Cleavage : Homolytic cleavage of the C-Cl bond to generate a furylmethyl radical and a chlorine radical, which can initiate further reactions.

-

Ring Opening : At very high temperatures, the furan ring itself can undergo isomerization and cleavage, a phenomenon observed in the pyrolysis of other furan derivatives.[9][10]

-

Photostability

Many organic molecules with aromatic systems and heteroatoms are susceptible to degradation upon exposure to light, particularly UV radiation.

-

Mechanism : Photolytic degradation is often initiated by the absorption of a photon, leading to an excited electronic state. This can facilitate the homolytic cleavage of the weak C-Cl bond, forming radical species. These radicals can then react with solvents, oxygen, or other molecules, leading to a variety of degradation products. As mandated by ICH guideline Q1B, photostability testing should be a key part of forced degradation studies.[11]

Oxidative Stability

This compound is susceptible to oxidation. The furan ring is relatively electron-rich and can be attacked by common oxidizing agents.

-

Potential Pathways :

-

Side-Chain Oxidation : The chloromethyl group could potentially be oxidized, although this is less likely than reactions involving the furan ring.

-

Ring Oxidation : The furan ring can be oxidized to form reactive intermediates like epoxides or endoperoxides, which can subsequently rearrange or react to form ring-opened products such as cis-enedials.[12] This is a known metabolic activation pathway for many furan-containing compounds that leads to toxicity.[12]

-

Core Degradation Pathways and Mechanisms

The degradation of this compound is dominated by reactions involving the highly reactive chloromethyl group.

Nucleophilic Substitution: The Primary Pathway

The most significant degradation pathway is nucleophilic substitution at the methylene carbon. The chlorine atom is an excellent leaving group, and the adjacent furan ring stabilizes the transition state of both Sₙ1 and Sₙ2 reactions.

-

Mechanism :

-

Sₙ1 Pathway : The C-Cl bond ionizes to form a resonance-stabilized furylmethyl carbocation, which is then rapidly attacked by a nucleophile (Nu:). This pathway is favored in polar, protic solvents.

-

Sₙ2 Pathway : A nucleophile directly attacks the electrophilic carbon atom, displacing the chloride ion in a single concerted step. This is favored by strong, unhindered nucleophiles and polar, aprotic solvents.

-

Caption: Primary Nucleophilic Substitution Pathways for this compound.

A critical consideration, drawn from studies on the analogous 2-(chloromethyl)furan, is the potential for vinylogous substitution (Sₙ' reaction), where the nucleophile attacks a double bond within the ring, leading to rearrangement.[13][14] While less documented for the 3-substituted isomer, the possibility of attack at the C2 or C5 positions under certain conditions should not be discounted, potentially leading to isomeric side products.

Potential Degradation Products

The following table summarizes likely degradation products based on the reaction conditions.

| Stress Condition | Primary Pathway | Likely Degradation Product(s) |

| Hydrolysis (Acid/Base/Neutral) | Nucleophilic Substitution | 3-(Hydroxymethyl)furan |

| Aminolysis (e.g., with Amine buffer) | Nucleophilic Substitution | 3-(Aminomethyl)furan derivatives |

| Thermal Stress | Elimination / Radical Fission | HCl, Polymeric materials, Ring-opened fragments |

| Oxidation (e.g., H₂O₂) | Ring Oxidation | Ring-opened enedials, Hydroxylated furans |

| Photolysis (UV/Vis light) | Radical Fission | Radical coupling products, 3-methylfuran (via H-abstraction) |

Experimental Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[15] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[16]

Sources

- 1. This compound | 14497-29-1 [chemicalbook.com]

- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C5H5ClO | CID 11126228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. benchchem.com [benchchem.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. ajpsonline.com [ajpsonline.com]

- 12. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Theoretical Exploration of the Reactivity of 3-(Chloromethyl)furan: A Guide for Drug Discovery and Development

Abstract

3-(Chloromethyl)furan is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity is governed by the interplay between the aromatic furan ring and the reactive chloromethyl substituent. This technical guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of this compound. We delve into the molecule's electronic structure, explore the energetics of its primary reaction pathways—nucleophilic substitution and electrophilic aromatic substitution—and outline the computational methodologies that enable these theoretical insights. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Synthetic and Pharmaceutical Importance of the Furan Moiety

Furan and its derivatives are privileged scaffolds in a vast array of natural products and pharmaceuticals. The furan ring system, with its unique electronic properties, often imparts desirable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. The introduction of a reactive handle, such as a chloromethyl group, further enhances the synthetic utility of the furan core, allowing for its facile incorporation into more complex molecular architectures. This compound, in particular, offers a distinct substitution pattern that can be strategically employed in the design of novel therapeutic agents and functional materials. A thorough understanding of its reactivity is paramount for its effective utilization in multi-step synthetic campaigns.

The Electronic Landscape of this compound: A Computational Perspective

The reactivity of an organic molecule is fundamentally dictated by its electronic structure. Computational chemistry provides powerful tools to visualize and quantify this landscape.[1] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for studying molecular systems.[1][2]

Molecular Geometry and Dipole Moment

An initial geometry optimization of this compound using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set, reveals key structural parameters. The furan ring is nearly planar, a hallmark of its aromatic character. The C-Cl bond of the chloromethyl group is the most polar and, consequently, the most reactive site for nucleophilic attack. The calculated dipole moment of furan itself is 0.71 D, with the negative end oriented towards the oxygen atom.[3] The presence of the electron-withdrawing chloromethyl group at the 3-position is expected to subtly modulate the overall dipole moment of the molecule.

Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction.[4] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: The HOMO represents the region of highest electron density and is susceptible to attack by electrophiles. For furan, the HOMO is primarily located on the ring carbons, particularly C2 and C5, explaining the preference for electrophilic attack at these positions.[5]

-

LUMO: The LUMO indicates the most electron-deficient region and is the site of nucleophilic attack. In this compound, the LUMO is anticipated to have significant localization on the σ* anti-bonding orbital of the C-Cl bond. This strongly suggests that the methylene carbon of the chloromethyl group is the primary electrophilic center for nucleophilic substitution reactions.

DFT calculations can also provide valuable reactivity descriptors:

-

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[5] For this compound, the ESP map would show a negative potential around the furan oxygen and a positive potential around the chloromethyl carbon.

-

Fukui Functions: These functions quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack.

Key Reaction Pathways: A Theoretical Dissection

The dual functionality of this compound—an aromatic ring and an alkyl halide—gives rise to two primary modes of reactivity: nucleophilic substitution at the chloromethyl group and electrophilic substitution on the furan ring.

Nucleophilic Substitution at the Chloromethyl Group

The reaction of this compound with nucleophiles is expected to proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted process where the nucleophile attacks the electrophilic carbon atom as the leaving group (chloride) departs.[6]

A theoretical investigation of this process would involve:

-

Locating the Transition State (TS): Computational methods can be employed to find the geometry of the transition state for the SN2 reaction.[2] This is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the C-Nu bond formation and C-Cl bond breaking.

-

Calculating the Activation Barrier: The energy difference between the reactants and the transition state determines the activation energy (ΔE‡), which is a key indicator of the reaction rate. A lower activation barrier implies a faster reaction. DFT studies on similar systems, such as the reaction of chloromethyl tetrahydrofuran derivatives with trimethylamine, have successfully calculated these barriers.[7][8]

-

Solvent Effects: The polarity of the solvent can significantly influence the rate of SN2 reactions. The Polarizable Continuum Model (PCM) is a common computational approach to account for these solvent effects.[7]

The workflow for a theoretical study of the SN2 reaction of this compound with a generic nucleophile (Nu-) is depicted below:

Caption: A computational workflow for studying the SN2 reaction of this compound.

Table 1: Hypothetical Calculated Energies for the SN2 Reaction of this compound with Hydroxide

| Parameter | Gas Phase (kcal/mol) | In Water (PCM) (kcal/mol) |

| Reaction Energy (ΔErxn) | -50.2 | -65.7 |

| Activation Energy (ΔE‡) | 22.5 | 18.3 |

Note: These are illustrative values based on typical SN2 reactions and are not from a specific study on this compound.

Electrophilic Aromatic Substitution on the Furan Ring

Furan is highly activated towards electrophilic aromatic substitution, with a reactivity significantly greater than that of benzene.[3] The substitution pattern is strongly directed to the C2 and C5 positions due to the superior resonance stabilization of the resulting cationic intermediate (Wheland intermediate).[9][10]

The chloromethyl group at the 3-position is a weakly deactivating, ortho-, para-directing group in traditional aromatic systems due to a combination of inductive electron withdrawal and weak hyperconjugation. In the context of the highly reactive furan ring, its influence on the regioselectivity of electrophilic attack is an important consideration for synthetic planning.

A theoretical study would compare the stability of the cationic intermediates formed upon electrophilic attack at the C2, C4, and C5 positions.

Caption: Pathways for electrophilic attack on this compound leading to different cationic intermediates.

Computational modeling of the protonation energies at different ring positions can serve as a reliable indicator of the preferred sites for electrophilic attack.[11] It is expected that attack at C2 and C5 will be significantly more favorable than at C4.

Detailed Computational Protocol

For researchers wishing to perform their own theoretical studies on the reactivity of this compound, the following protocol outlines a robust computational approach.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Geometry Optimization and Frequency Calculation:

-

Optimize the geometry of the ground state of this compound, any nucleophiles/electrophiles, transition states, and products.

-

A suitable level of theory is B3LYP with the 6-311+G(d,p) basis set.[7][8]

-

Perform a frequency calculation to confirm that ground states have zero imaginary frequencies and transition states have exactly one imaginary frequency.

-

-

Transition State Searching:

-

For the SN2 reaction, use a transition state searching algorithm like the Berny optimization or a synchronous transit-guided quasi-Newton (QST2/QST3) method.

-

For electrophilic substitution, the reaction coordinate can be defined as the distance between the electrophile and the target carbon atom on the furan ring.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation to verify that the located transition state connects the reactants and products on the potential energy surface.

-

-

Energetics and Thermodynamic Properties:

-

Calculate the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain Gibbs free energies of activation and reaction.

-

-

Inclusion of Solvent Effects:

-

Recalculate the energies using a solvation model like PCM to simulate the reaction in a specific solvent.

-

Conclusion and Future Outlook

The reactivity of this compound is a fascinating interplay of aromaticity and alkyl halide chemistry. Theoretical studies, grounded in Density Functional Theory, provide a powerful lens through which to understand and predict its behavior. The primary mode of reactivity is nucleophilic substitution at the chloromethyl group, likely proceeding through an SN2 mechanism. Electrophilic attack on the furan ring is expected to favor the C2 and C5 positions, a preference that is subtly modulated by the C3 substituent.

As computational methods continue to advance in accuracy and efficiency, we can anticipate even more precise predictions of reactivity for complex furan-containing molecules. This will undoubtedly accelerate the discovery and development of new pharmaceuticals and advanced materials that leverage the unique properties of this important heterocyclic scaffold.

References

-

Walczak, D., & Nowacki, A. (2013). DFT Studies of Conversion of Methyl Chloride and Three Substituted Chloromethyl Tetrahydrofuran Derivatives During Reaction With Trimethylamine. Journal of Molecular Modeling, 19(10), 4403–4417. [Link][7][8]

-

Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The SN2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. SciForum. [Link]

-

Mayer, P. M., Parkinson, C. J., Smith, D. M., & Radom, L. (1998). Transition-state-theory calculations for reactions of O(3P) with halogenated olefins. The Journal of Chemical Physics, 108(2), 604-615. [Link]

-

Whangbo, M. H., Schlegel, H. B., & Wolfe, S. (1977). Molecular Orbitals from Group Orbitals. 3. Quantitative Perturbational Molecular Orbital Analysis of ab Initio SCF-MO Wave Functions. Journal of the American Chemical Society, 99(5), 1296–1304. [Link]

-

Miller, A. K., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(12), 4959–4969. [Link][6]

-

Putz, M. V. (2020). DFT Chemical Reactivity Driven by Biological Activity: Applications for the Toxicological Fate of Chlorinated PAHs. International Journal of Molecular Sciences, 21(18), 6653. [Link][1]

-

Sawant, A. B., & Nirwan, R. S. (2022). Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Research Journal of Pharmacy and Technology, 15(1), 241-248. [Link]

-

Rojas-Valencia, N., et al. (2018). DFT Chemical Reactivity Analysis of Biological Molecules in the Presence of Silver Ion. Journal of Chemistry, 2018, 1-9. [Link]

-

Molecular Modeling Basics. (2009). Finding a transition state: an Sn2 reaction. [Link][2]

-

Cabañas, B., et al. (2005). Study of reaction processes of furan and some furan derivatives initiated by Cl atoms. Atmospheric Environment, 39(10), 1935-1944. [Link]

-

Arjunan, V., Senthilkumari, S., & Mohan, S. (2019). Structure, Vibrations, Molecular Orbitals, Reactivity Properties of 3-Trifluoromethylphenylchloroformate by FT-IR, FT-Raman, FT-NMR and DFT Studies. Asian Journal of Chemistry, 31(8), 1835-1846. [Link]

-

Rzepa, H. S. (2009). Molecular Modelling Problem. [Link][11]

-

Larsen, C. H., & Gevorgyan, V. (2016). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 8(8), 754-759. [Link]

-

Valdés, H., et al. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. Polymers, 15(18), 3801. [Link]

-

Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link][9]

-

Das, S. (n.d.). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. [Link][5]

-

UC Santa Barbara. (n.d.). Tutorial: Display of Orbitals and Molecular Surfaces. [Link]

-

Homework.Study.com. (n.d.). Based on your knowledge of electrophilic aromatic substitution, predict the preferential.... [Link][10]

-

Química Orgánica.org. (n.d.). Nucleophilic substitution in pyrrole, thiophene and furan. [Link]

-

One Chemistry. (2023, April 6). Furan | Aromatic Nucleophilic Substitution Reaction | Problem | Question | Solved [Video]. YouTube. [Link]

-

University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular Modeling Basics: Finding a transition state: an Sn2 reaction [molecularmodelingbasics.blogspot.com]

- 3. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 4. Molecular Orbitals | Rowan [rowansci.com]

- 5. conference.pixel-online.net [conference.pixel-online.net]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 10. homework.study.com [homework.study.com]

- 11. Molecular Modelling Problem [ch.ic.ac.uk]

Synthesis of 3-(Chloromethyl)furan from 3-Furylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)furan is a pivotal building block in medicinal chemistry and materials science, valued for its reactive chloromethyl group appended to the furan core. This guide provides an in-depth technical overview of the synthesis of this compound from its corresponding alcohol, 3-furylmethanol. We will explore the prevalent synthetic strategies, delve into the mechanistic underpinnings of the chlorination reaction, and provide a detailed, field-tested experimental protocol. This document is intended to serve as a comprehensive resource, emphasizing scientific integrity, practical applicability, and safety.

Introduction: The Significance of this compound

The furan ring is a recurring motif in a multitude of bioactive natural products and pharmaceuticals. The introduction of a reactive handle, such as a chloromethyl group, onto this scaffold provides a versatile entry point for further chemical elaboration. This compound, in particular, serves as a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its utility stems from the ability of the chloromethyl group to participate in nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities at the 3-position of the furan ring.

Synthetic Approaches and Mechanistic Considerations

The conversion of an alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. For the synthesis of this compound from 3-furylmethanol, several reagents can be employed, with the choice often dictated by factors such as scale, desired purity, and substrate sensitivity.

Thionyl Chloride (SOCl₂): The Workhorse Reagent

Thionyl chloride is a highly effective and commonly used reagent for the conversion of primary alcohols to their corresponding chlorides.[1][2][3] The reaction proceeds through the formation of an intermediate chlorosulfite ester, which then undergoes nucleophilic attack by a chloride ion.[1]

The key advantages of using thionyl chloride are:

-

High Reactivity: The reaction is typically efficient and proceeds to completion.

-

Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1]

Mechanism with Thionyl Chloride:

The reaction mechanism involves a nucleophilic attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion and the formation of a protonated chlorosulfite ester. Subsequent deprotonation, often facilitated by a mild base like pyridine or triethylamine, yields the chlorosulfite ester. The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an SN2 fashion, resulting in the desired alkyl chloride and the release of sulfur dioxide and a chloride ion.

Caption: Reaction mechanism of 3-furylmethanol with thionyl chloride.

Vilsmeier-Haack Reagent: A Milder Alternative

For substrates that are sensitive to the acidic conditions generated by thionyl chloride, the Vilsmeier-Haack reagent offers a milder alternative.[4][5][6][7] This reagent is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid chloride, like oxalyl chloride or phosphorus oxychloride (POCl₃).[4][8] The active chlorinating species is a chloroiminium salt.[8]

The advantages of this method include:

-

Milder Conditions: The reaction can often be carried out at lower temperatures and avoids the generation of strong acids.

-

High Selectivity: It can be more selective for primary alcohols in the presence of other functional groups.

Experimental Protocol: Synthesis using Thionyl Chloride

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 3-furylmethanol using thionyl chloride. This method is robust and has been widely reported in the literature.[9]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Furylmethanol | 98% | Commercially Available |

| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available |

| Round-bottom flask | - | Standard laboratory equipment |

| Magnetic stirrer and stir bar | - | Standard laboratory equipment |

| Addition funnel | - | Standard laboratory equipment |

| Ice bath | - | Standard laboratory equipment |

| Separatory funnel | - | Standard laboratory equipment |

| Rotary evaporator | - | Standard laboratory equipment |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-furylmethanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add thionyl chloride (2.0 eq) dropwise to the stirred solution via the addition funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup - Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.

Purification and Characterization

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Characterization Data:

| Property | Value |

| Molecular Formula | C₅H₅ClO[10] |

| Molecular Weight | 116.54 g/mol [10] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~55-57 °C at 20 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.42 (t, J=1.7 Hz, 1H), 7.38 (m, 1H), 6.38 (m, 1H), 4.52 (s, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 143.8, 140.9, 122.1, 110.6, 37.5 |

Safety Considerations

-

Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (SO₂ and HCl). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[11][12]

-

This compound: This compound is expected to be a skin and eye irritant. Handle with care and avoid inhalation or direct contact.[13]

-

Quenching: The quenching step with sodium bicarbonate solution is exothermic and produces gas. Add the quenching solution slowly and with caution to control the reaction rate.

Conclusion

The synthesis of this compound from 3-furylmethanol is a straightforward and efficient transformation that is readily achievable in a standard laboratory setting. The use of thionyl chloride provides a reliable method for this conversion. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate for their drug discovery and development endeavors.

References

-

Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Informs Journal on Computing.

- Kimura, Y., & Matsuura, D. (2013).

- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.

-

Berliner, M., & Belecki, K. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

-

MDPI. (n.d.). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Retrieved from [Link]

-

Read Chemistry. (2023, June 21). Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of alkylfurans - WO2015031753A1.

-

YouTube. (2018, February 23). Reaction of alcohols with thionyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis of Trisubstituted Furans from Homopropargylic Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

Chemical Engineering Transactions. (n.d.). The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Retrieved from [Link]

- Google Patents. (n.d.). Methods of producing alkylfurans - WO2015023918A3.

-

Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Chloromethoxy)furan. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). 5‐(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5‐(Hydroxymethyl)Furan to 2,5‐Bis(Hydroxymethyl)Furan | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the chloromethylfuran 12. Reagents and conditions: a n-PrMgCl, THF. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Chlorination. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2,5-bis-(chloromethyl)furan. Retrieved from [Link]

Sources

- 1. readchemistry.com [readchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 5. [PDF] Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides | Semantic Scholar [semanticscholar.org]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | C5H5ClO | CID 11126228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. tcichemicals.com [tcichemicals.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 3-(Chloromethyl)furan

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the key physical properties of 3-(Chloromethyl)furan (CAS No. 14497-29-1), with a specific focus on its melting and boiling points.[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the experimental determination of these properties. It covers the significance of sample purity, detailed methodologies for accurate measurement, and the underlying chemical principles governing these physical characteristics.

Introduction and Chemical Identity

This compound is a substituted furan derivative, a class of heterocyclic compounds recognized for their utility as versatile intermediates in organic synthesis. Its structure, featuring a reactive chloromethyl group attached to the furan ring, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] For instance, it serves as an intermediate in the synthesis of labeled 3-Methylfuran, a potential biomarker for lung cancer screening.[2]

An accurate understanding of its physical properties is paramount for its effective handling, purification, and application in synthetic workflows. This guide provides a detailed examination of these properties, grounded in established analytical techniques.

Key Identifiers:

-

IUPAC Name: this compound[3]

Core Physical Properties

The physical state and thermal behavior of this compound are critical parameters for its storage, handling, and reaction setup. The compound is described as a light-colored to yellow clear liquid or solid, indicating that its melting point is near ambient temperature.[1]

| Property | Value | Source |

| Melting Point | 43-44 °C | [1][2] |

| Boiling Point | 140.49 °C (rough estimate) | [1][2] |

| Density | 1.0891 g/cm³ (rough estimate) | [1][2] |

| Refractive Index | 1.4941 (estimate) | [1][2] |

| Flash Point | 34.5 ± 20.4 °C | [1] |

| Vapor Pressure | 10.438 mmHg at 25°C | [1] |

In-Depth Analysis of Melting and Boiling Points

Melting Point: 43-44 °C

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For this compound, this transition occurs at 43-44 °C.[1][2] This relatively low melting point is consistent with a small, relatively non-polar molecule with moderate intermolecular forces. The primary forces at play are dipole-dipole interactions arising from the polar C-O-C ether linkage in the furan ring and the C-Cl bond, as well as weaker van der Waals forces. The sharpness of the melting range (43-44 °C) is a strong indicator of high purity. Impurities typically depress the melting point and broaden the melting range.

Boiling Point: ~140.5 °C

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The reported boiling point of 140.49 °C is an estimate, suggesting it may be determined under specific pressure conditions or derived from computational models.[1][2] This value is critical for purification by distillation. Distilling at atmospheric pressure might be suitable, but for heat-sensitive compounds, vacuum distillation is often employed to lower the boiling point and prevent decomposition.

Experimental Determination Protocols

The accuracy of physical property measurements is intrinsically linked to the purity of the sample and the calibration of the instrumentation. The following protocols represent best practices for the determination of the melting and boiling points of this compound.

Caption: Relationship between sample purity and the accuracy of melting and boiling point measurements.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is superior to traditional melting point apparatus for its high precision, ability to detect subtle thermal events, and quantitative analysis of purity.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium, tin) according to the manufacturer's guidelines. This is a critical step for data trustworthiness.

-

Sample Preparation: Accurately weigh 1-3 mg of high-purity, crystalline this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.

-

Reference Pan: Prepare an identical, empty, and sealed aluminum pan to serve as the reference.

-

Thermal Program:

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition to a temperature well above the melt (e.g., 60 °C). A controlled heating rate is essential for resolving the thermal transition accurately.

-

Hold isothermally for 1-2 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature.

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak area can be integrated to determine the enthalpy of fusion. Purity can also be estimated from the shape of the melting peak.

Protocol 2: Boiling Point Determination by Ebulliometry or Distillation

Causality: This method directly measures the temperature at which the liquid-vapor phase equilibrium is established at a given pressure. For high-purity substances, the temperature should remain constant throughout the distillation process.

Methodology:

-

Apparatus Setup: Assemble a standard distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer or temperature probe, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Charging: Charge the round-bottom flask with a sufficient volume of this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating and Distillation:

-